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Compound of Interest

Compound Name: 2-Isopropoxy-5-(methylthio)phenol

Cat. No.: B14832040

Get Quote

Executive Summary & Scaffold Analysis
The molecule 2-Isopropoxy-5-(methylthio)phenol represents a specialized "hybrid" scaffold

combining the steric shielding of an ortho-alkoxy group (characteristic of propoxur-like

insecticides) with the redox-active properties of a para-alkylthio ether.

Unlike simple phenols (e.g., Thymol or Propofol), this molecule features an asymmetric 1,2,5-

substitution pattern. The electronic interplay between the electron-donating isopropoxy group at

position 2 and the methylthio group at position 5 creates a unique electron-rich aromatic

system.

The "Three-Zone" Pharmacophore
To understand its activity, we must deconstruct the molecule into three functional zones:

Zone A (Position 1 - OH): The primary pharmacophore. It serves as the H-bond donor for

receptor binding or the nucleophilic "warhead" for carbamoylation (in insecticide synthesis).

Zone B (Position 2 - Isopropoxy): A steric shield. The bulky isopropyl group protects the

hydroxyl from rapid Phase II conjugation (glucuronidation) while enhancing lipophilicity (
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).

Zone C (Position 5 - Methylthio): The metabolic handle.[1] This group significantly increases

lipophilicity compared to a methoxy group but introduces a "soft" metabolic liability prone to

S-oxidation.

Comparative Analysis: Alternatives & Performance
In drug and pesticide discovery, this molecule is often compared to 2-Isopropoxyphenol (the

standard metabolite of Propoxur) and BHA (a standard lipophilic antioxidant).

Table 1: Physicochemical & Functional Comparison

Feature
2-Isopropoxy-5-

(methylthio)phenol

2-Isopropoxyphenol

(Standard)

3-tert-Butyl-4-

hydroxyanisole

(BHA)

Primary Application
Hybrid (Antioxidant /

AChE Precursor)

Insecticide Metabolite

/ Precursor

Food/Pharma

Antioxidant

Lipophilicity (cLogP)
~3.2 (High membrane

permeability)
~2.1 (Moderate) ~3.5 (High)

Electronic State
Electron-Rich

(Activated Ring)
Moderately Activated Highly Activated

Metabolic Liability
High (S-oxidation to

Sulfoxide/Sulfone)

Moderate (Ring

hydroxylation)

Low (Sterically

blocked)

Redox Potential
High (Thioether +

Phenol synergy)

Moderate (Phenol

only)
High (Stable radical)

Steric Bulk (Ortho)
Isopropyl (Medium

shielding)

Isopropyl (Medium

shielding)

tert-Butyl (High

shielding)

Key Insight: The addition of the 5-methylthio group shifts the molecule from a simple polar

phenol to a highly lipophilic agent capable of crossing the Blood-Brain Barrier (BBB) or insect

cuticle more effectively than the standard 2-isopropoxyphenol. However, this comes at the cost

of metabolic stability.
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Detailed Structure-Activity Relationship (SAR)
The Ortho-Isopropoxy Effect (Position 2)
The choice of an isopropoxy group over a methoxy or ethoxy group is critical for conformational

locking.

Mechanism: The isopropyl group forces the oxygen lone pairs into specific orientations to

minimize steric clash with the phenol -OH. This often creates an intramolecular hydrogen

bond (IMHB), lowering the pKa and increasing membrane permeability.

Optimization: Replacing this with a tert-butoxy group often abolishes activity due to

excessive steric clash preventing target binding.

The Para-Methylthio Effect (Position 5 relative to
Isopropoxy)
The sulfur atom at position 5 is the defining feature.

Electronic Push: Sulfur is a good electron donor by resonance but an electron withdrawer by

induction. In this meta position relative to the OH (and para to the isopropoxy), it stabilizes

the phenoxy radical, enhancing antioxidant potency.

Metabolic Switch: This is the primary site of biotransformation. Flavin-containing

monooxygenases (FMOs) will rapidly convert the sulfide (-S-) to the sulfoxide (-S=O).

Design Tip: If longer half-life is required, replace -SMe with -SCF3 (Trifluoromethylthio) or -

Cl (Chloro) to block oxidation while maintaining lipophilicity.

Experimental Protocols
To validate the utility of this scaffold, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic
Liability)
Purpose: To quantify the rate of S-oxidation vs. Glucuronidation.
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Preparation: Prepare a 10 mM stock of 2-Isopropoxy-5-(methylthio)phenol in DMSO.

Incubation:

Mix 1 µM test compound with pooled Liver Microsomes (human or rat) in phosphate buffer

(pH 7.4).

Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL

G6PDH).

Control: Run parallel incubation without NADPH (to detect non-CYP degradation) and with

UDPGA (to measure Glucuronidation).

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing

an internal standard (e.g., Warfarin).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Monitor Transitions: Parent mass [M-H]- and predicted Sulfoxide metabolite [M+16-H]-.

Validation Criteria: The intrinsic clearance (

) should be calculated. If

min, the S-Me group is too labile for systemic drugs and requires bioisosteric replacement.

Protocol B: DPPH Radical Scavenging Assay
(Antioxidant Activity)
Purpose: To measure the redox capacity of the phenol-thioether system.

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (freshly made,

protected from light).

Reaction:

Add 20 µL of test compound (serial dilutions: 10 - 200 µM) to a 96-well plate.
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Add 180 µL of DPPH solution.

Incubation: Incubate in dark at RT for 30 minutes.

Measurement: Read Absorbance at 517 nm.

Calculation: Calculate IC50 relative to Ascorbic Acid (positive control).

Expectation: The 5-methylthio analog should show superior scavenging to 2-

isopropoxyphenol due to the stabilization of the phenoxy radical by the sulfur atom.

Visualization: SAR & Metabolic Pathway
The following diagram illustrates the structural logic and the primary metabolic fate of the

molecule.
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Figure 1: Structural dissection of 2-Isopropoxy-5-(methylthio)phenol showing functional

zones (left) and competing metabolic pathways (right).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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